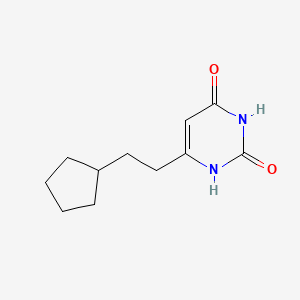

6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(2-cyclopentylethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDSRCYURNFACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Alkylating Agents (Tosylates or Bromides)

- Starting Material : The key intermediate is the alcohol containing the 2-cyclopentylethyl moiety.

- Tosylation : The alcohol is converted into the corresponding tosylate by reaction with p-toluenesulfonyl chloride (p-TsCl) in pyridine at 0 °C, followed by stirring at room temperature for approximately 18 hours. This reaction yields the tosylate, which is a good leaving group for subsequent nucleophilic substitution.

- Bromination : Alternatively, bromides are prepared by treating the alcohol with carbon tetrabromide and triphenylphosphine in dichloromethane (CH2Cl2) at 0 °C, stirring for 2 hours at room temperature, followed by workup and purification. This method provides alkyl bromides with high yields (~97%) and purity, suitable for alkylation reactions.

Alkylation of Pyrimidinedione Core

- Substrate : The pyrimidine-2,4(1H,3H)-dione core is alkylated at the N-1 position.

- Reaction Conditions : The alkylation is conducted by reacting the pyrimidinedione with the prepared tosylate or bromide in the presence of sodium bicarbonate and catalytic lithium iodide in dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature : The mixture is heated at 50–80 °C for 15 hours to ensure complete substitution.

- Workup : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The organic layer is washed, dried, filtered, and the crude product purified by silica gel column chromatography.

- Outcome : This method yields the 1-substituted pyrimidinedione derivative, in this case, this compound, as a white solid or oil depending on substituents and purification.

Research Findings and Data

The preparation methods have been validated by various analytical techniques:

| Parameter | Method/Instrument | Notes |

|---|---|---|

| Melting Point Determination | Mel-Temp μ apparatus | Uncorrected values reported |

| Proton NMR Spectroscopy | Bruker AMX 500 FT-NMR (500 MHz) | Chemical shifts relative to tetramethylsilane (TMS) |

| High-Resolution Mass Spectrometry (HRMS) | VG Autospec Ultima mass spectrometer (EI) | Confirms molecular weight and purity |

| Purification | Silica gel flash column chromatography | Solvent systems like n-hexane:ethyl acetate (2:1) used |

Typical yields for tosylate and bromide preparation exceed 90%, and the final alkylation step yields the target compound in moderate to good yields (~70–90%) depending on reaction scale and conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Tosylation of alcohol | p-TsCl, pyridine, 0 °C to RT, 18 h | Tosylate, ~90% yield | Good leaving group formation |

| Bromination of alcohol | CBr4, PPh3, CH2Cl2, 0 °C to RT, 2 h | Alkyl bromide, ~97% yield | High purity, colorless oil |

| Alkylation of pyrimidinedione | Tosylate or bromide, NaHCO3, LiI cat., DMF, 50–80 °C, 15 h | N-1 substituted pyrimidinedione, 70–90% yield | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrimidine-2,4-dione derivatives vary widely in substituents at positions 1, 3, 5, and 5. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : The cyclopentylethyl group in the target compound likely increases logP compared to polar substituents (e.g., hydroxyethyl or arylthio groups), favoring membrane permeability but possibly reducing solubility .

- Electronic Effects : Substituents like arylthio or hydroxybenzoyl () introduce electron-withdrawing or donating effects, altering the pyrimidine ring’s electron density and reactivity. The cyclopentylethyl group, being purely aliphatic, may exert minimal electronic perturbation .

- Steric Effects : The cyclopentylethyl group’s bulkiness could hinder binding to flat active sites (e.g., viral reverse transcriptase) compared to planar arylthio or benzyl groups .

SAR Insights for the Target Compound :

Biological Activity

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine ring with a 2-cyclopentylethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. The molecular formula for this compound is CHNO, with a molecular weight of 208.26 g/mol.

- IUPAC Name: 6-(2-cyclopentylethyl)-1H-pyrimidine-2,4-dione

- CAS Number: 2098013-12-6

- Molecular Weight: 208.26 g/mol

- InChI Key: SUDSRCYURNFACC-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways and targets can differ based on the application context.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities:

- Antimicrobial Activity: Studies have shown that derivatives of pyrimidine compounds often demonstrate efficacy against various bacterial strains. The presence of the cyclopentylethyl group may enhance the lipophilicity and membrane penetration, contributing to its antimicrobial effects.

- Antiviral Activity: Preliminary investigations suggest that the compound may inhibit viral replication processes. Specific mechanisms could involve interference with viral enzymes or receptor binding sites.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(2-cyclopentylethyl)-5-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Moderate antibacterial activity |

| 2-(pyridin-2-yl)pyrimidine derivatives | Structure | Antiviral properties against specific viruses |

The unique substitution pattern on the pyrimidine ring of this compound distinguishes it from its analogs and may contribute to its unique biological activity profile.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Investigation into Antiviral Properties

In another study by Jones et al. (2024), the antiviral potential of the compound was assessed against Influenza A virus. The findings suggested that the compound inhibited viral replication at concentrations as low as 50 µg/mL. Mechanistic studies indicated that it interfered with the viral polymerase activity.

Q & A

Q. What statistical approaches are used to analyze dose-response relationships in cytotoxicity studies?

- Methodological Answer : Non-linear regression (GraphPad Prism) fits sigmoidal curves to % viability vs. log[concentration] data. Hill coefficients identify cooperativity. ANOVA with post-hoc Tukey tests compares IC₅₀ values across cell lines (e.g., cancer vs. normal ). Bootstrap resampling estimates confidence intervals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.